beta-Muricholic Acid-d5
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Overview
Description
Beta-Muricholic Acid-d5: is a deuterium-labeled derivative of beta-Muricholic Acid, a bile acid primarily found in rodents. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Muricholic Acid-d5 can be synthesized through the deuteration of beta-Muricholic Acid. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents and solvents under controlled conditions to ensure high isotopic purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production involves multiple steps, including purification and quality control, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Beta-Muricholic Acid-d5 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Chemistry: Beta-Muricholic Acid-d5 is used as a tracer in metabolic studies to understand the pathways and transformations of bile acids in the body. Its stability and traceability make it an ideal candidate for such studies .
Biology: In biological research, this compound is used to study the interactions between bile acids and gut microbiota. It helps in understanding how bile acids influence gut health and disease .
Medicine: this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids. This information is crucial for developing new drugs and therapies .
Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including drug development and chemical synthesis .
Mechanism of Action
Beta-Muricholic Acid-d5 exerts its effects by interacting with bile acid receptors and transporters in the body. The deuterium labeling allows researchers to trace its movement and transformations within biological systems. The primary molecular targets include the farnesoid X receptor (FXR) and the bile acid transporter proteins. These interactions regulate various metabolic pathways, including lipid metabolism and glucose homeostasis .
Comparison with Similar Compounds
- Alpha-Muricholic Acid-d5
- Gamma-Muricholic Acid-d5
- Omega-Muricholic Acid-d5
Comparison: Beta-Muricholic Acid-d5 is unique due to its specific hydroxylation pattern and deuterium labeling. Compared to other muricholic acids, it has distinct metabolic and pharmacokinetic properties. For example, alpha-Muricholic Acid-d5 has a different hydroxylation pattern, which affects its interaction with bile acid receptors and transporters .
Conclusion
This compound is a valuable compound in scientific research due to its stability, traceability, and unique properties. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for studying bile acid metabolism and developing new therapies.
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2,14D |
InChI Key |
DKPMWHFRUGMUKF-LCBOSALZSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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